

# Technical Whitepaper: 6-Chloro-5-methoxynicotinic Acid

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## Compound of Interest

Compound Name: 6-Chloro-5-methoxynicotinic acid

CAS No.: 915107-39-0

Cat. No.: B1421408

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## Executive Summary

**6-Chloro-5-methoxynicotinic acid** (CAS: 915107-39-0) is a high-value pyridine scaffold utilized extensively in the development of voltage-gated sodium channel blockers (Nav1.7/Nav1.3) and NADPH oxidase inhibitors.[1] With a precise molecular weight of 187.58 g/mol, it serves as a critical "left-hand" building block in fragment-based drug discovery (FBDD). This guide provides a definitive analysis of its physicochemical properties, validated synthesis protocols, and quality control metrics required for pharmaceutical-grade applications.

## Chemical Identity & Physicochemical Profile[2][3][4] [5][6][7][8][9]

### Molecular Weight Analysis

Accurate stoichiometry is fundamental to yield optimization. The molecular weight is derived from the standard atomic weights of its constituent elements.

Element	Symbol	Qty	Atomic Mass (u)	Subtotal (u)
Carbon	C	7	12.011	84.077
Hydrogen	H	6	1.008	6.048
Chlorine	Cl	1	35.450	35.450
Nitrogen	N	1	14.007	14.007
Oxygen	O	3	15.999	47.997
Total			187.579	

Standard Molecular Weight: 187.58 g/mol Monoisotopic Mass: 187.0036 Da

## Key Physicochemical Properties

Understanding the solubility and ionization profile is essential for assay development and formulation.

Property	Value	Context
CAS Number	915107-39-0	Primary identifier
Appearance	White to pale yellow solid	Crystalline powder
LogP (Predicted)	~1.68	Moderate lipophilicity; suitable for CNS penetration
pKa (Acid)	~3.4	Carboxylic acid proton; exists as anion at physiological pH
Melting Point	180–182 °C	Distinct thermal transition for purity verification

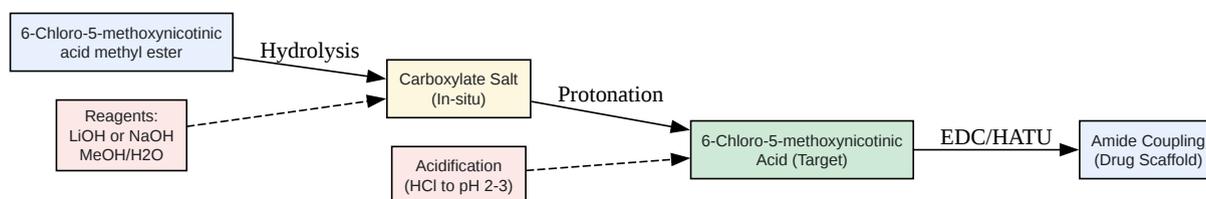
## Synthetic Pathways & Process Chemistry

The synthesis of **6-chloro-5-methoxynicotinic acid** typically proceeds via the functionalization of a pyridine core. The most robust industrial route involves the chlorination of a 5-methoxy

precursor or the hydrolysis of its corresponding ester.

## Synthesis Workflow Diagram

The following directed graph illustrates the logical flow from the methyl ester precursor to the final acid, including downstream derivatization potential.



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Figure 1: Validated synthetic workflow from ester precursor to final acid scaffold.

## Detailed Experimental Protocol: Ester Hydrolysis

This protocol describes the conversion of methyl 6-chloro-5-methoxynicotinate to the target acid. This method is preferred over direct chlorination of the acid to avoid side reactions.

Reagents:

- Methyl 6-chloro-5-methoxynicotinate (1.0 eq)[2]
- Sodium Hydroxide (NaOH), 10% aqueous solution (3.0 eq)
- Methanol (MeOH), HPLC grade
- Hydrochloric Acid (HCl), 2M[2]

Step-by-Step Methodology:

- Dissolution: Charge a reaction vessel with methyl 6-chloro-5-methoxynicotinate (e.g., 1.3 g, 6.4 mmol) and dissolve in MeOH (4 mL per gram of substrate). Ensure complete

solubilization at 25°C.

- Saponification: Slowly add 10% aqueous NaOH (3.0 equivalents) to the stirring solution.
  - Checkpoint: Monitor by TLC or LC-MS. The reaction typically proceeds at ambient temperature (25°C) for 12–24 hours.
- Quenching: Once the starting material is consumed (<1%), cool the reaction mixture to 0–5°C using an ice bath.
- Acidification: Dropwise add 2M HCl while monitoring pH. Acidify until pH reaches ~2.<sup>[2]</sup>0. A thick white/yellow precipitate will form immediately.
- Isolation: Stir the suspension at 0°C for 3 hours to maximize crystallization. Filter the solid under vacuum.
- Purification: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts. Dry the solid under high vacuum at 45°C to constant weight.

Expected Yield: 68–75% Self-Validation: The product should be a white solid. If the filtrate remains cloudy, further acidification or extraction with ethyl acetate may recover additional product.

## Analytical Characterization (QC)

Trustworthy data is the bedrock of drug development. The following spectral data confirms the identity of **6-chloro-5-methoxynicotinic acid**.

## Nuclear Magnetic Resonance (NMR)

The <sup>1</sup>H NMR spectrum is distinct due to the lack of symmetry in the pyridine ring.

- Solvent: CDCl<sub>3</sub> (Deuterated Chloroform) or DMSO-d<sub>6</sub>
- Frequency: 400 MHz<sup>[1]</sup><sup>[2]</sup>
- Key Signals:

- $\delta$  8.45 ppm (d, 1H): Proton at C2 position (adjacent to Nitrogen). The doublet arises from meta-coupling ( $J \sim 2$  Hz) with the C4 proton.
- $\delta$  7.66 ppm (d, 1H): Proton at C4 position.
- $\delta$  3.83 ppm (s, 3H): Methoxy group (-OCH<sub>3</sub>) at C5. Strong singlet.
- $\delta \sim 13.5$  ppm (br s, 1H): Carboxylic acid proton (visible in DMSO-d<sub>6</sub>, often broad or invisible in CDCl<sub>3</sub> depending on water content).

## Mass Spectrometry (MS)

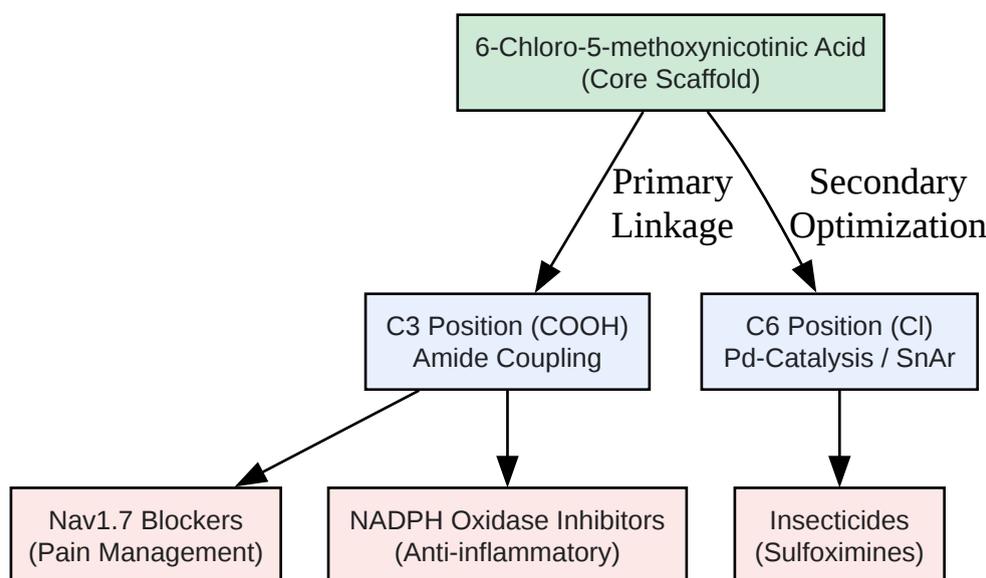
- Method: ESI (Electrospray Ionization)
- Mode: Positive (+) or Negative (-)
- Observed Mass:
  - [M+H]<sup>+</sup>: 188.0 (35Cl isotope) / 190.0 (37Cl isotope)
  - Isotope Pattern: A characteristic 3:1 ratio between m/z 188 and 190 confirms the presence of a single chlorine atom.

## Applications in Drug Discovery[6][8]

**6-Chloro-5-methoxynicotinic acid** acts as a "privileged scaffold," offering two distinct vectors for chemical diversification:

- C3 Carboxylic Acid: Amenable to amide coupling to generate the primary pharmacophore.
- C6 Chlorine: A handle for S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage functionalization.

## Strategic Derivatization Map



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Figure 2: Structure-Activity Relationship (SAR) vectors for the 6-chloro-5-methoxy pyridine core.

## Case Study: Nav1.7 Inhibitors

In the development of analgesics, this acid is coupled with amino-heterocycles (e.g., amino-thiadiazoles) to form the "left-hand" side of the inhibitor. The 5-methoxy group is crucial for occupying a specific hydrophobic pocket in the voltage-gated sodium channel, enhancing selectivity over the cardiac Nav1.5 channel.

## References

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